

Spectroscopic and Spectrometric Characterization of 8-Quinolineboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 8-Quinolineboronic acid

Cat. No.: B050118

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Introduction

8-Quinolineboronic acid (CAS No: 86-58-8) is a versatile bifunctional molecule widely utilized in organic synthesis and medicinal chemistry.^{[1][2]} Its quinoline moiety offers a platform for metal coordination and π -stacking interactions, while the boronic acid group enables participation in crucial reactions like the Suzuki-Miyaura cross-coupling.^{[1][2]} A thorough understanding of its structural and electronic properties, derived from spectroscopic and spectrometric data, is paramount for its effective application in research and drug development. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **8-quinolineboronic acid**, complete with experimental protocols and a logical workflow for its characterization.

Data Presentation: Spectroscopic and Spectrometric Data

The following tables summarize the key spectroscopic and spectrometric data for **8-quinolineboronic acid**.

Table 1: ¹H NMR Spectroscopic Data of **8-Quinolineboronic Acid**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.90	dd	4.1, 1.8	H-2
8.42	dd	8.3, 1.8	H-4
8.03-8.00	m	H-5	
7.81	dd	7.1, 1.5	H-7
7.67	dd	8.1, 7.2	H-6
7.56	dd	8.3, 4.1	H-3
8.05	s	B(OH) ₂	
Solvent: DMSO-d ₆ , Frequency: 400 MHz. Data sourced from ChemWhat.[3]			

Table 2: ¹³C NMR Spectroscopic Data of **8-Quinolineboronic Acid**

Chemical Shift (δ) ppm	Assignment
150.2	C-2
121.4	C-3
136.3	C-4
135.8	C-5
128.3	C-6
132.6	C-7
130.6	C-8 (C-B)
145.7	C-8a
126.1	C-4a

Solvent: DMSO- d_6 , Frequency: 101 MHz. Data sourced from ChemWhat.[\[3\]](#)

Note: The original data source provided a larger list of peaks than expected for the 9 carbons of the molecule. The assignments above represent the most plausible interpretation for the quinoline ring system.

Table 3: IR Absorption Data of **8-Quinolineboronic Acid**

Wavenumber (cm ⁻¹)	Bond	Description
3252, 3180	O-H	Stretching, B(OH) ₂
1592	C=C	Aromatic Ring Stretch
1497, 1461	C=N, C=C	Aromatic Ring Stretch
1228	B-O	B-O Stretching
1003	B-C	B-C Stretching
796, 736	C-H	Aromatic C-H Bending (out of plane)
Sample Preparation: KBr pellet. Data sourced from ChemWhat. [3]		

Table 4: Mass Spectrometry Data of **8-Quinolineboronic Acid**

Parameter	Value	Method
Molecular Formula	C ₉ H ₈ BNO ₂	-
Molecular Weight	172.98 g/mol	Calculated
[M-H] ⁻	172.05	ESI-MS (Negative Mode)
[M+H] ⁺	174.07	ESI-MS (Positive Mode)
Major Fragments (Expected)	m/z 128, 101	EI-MS

Note: Fragmentation in mass spectrometry can be complex. For boronic acids, dehydration and formation of boroxine trimers are common.^{[4][5]} Expected fragments under Electron Ionization (EI) could include the loss of the boronic acid group to yield a quinoline radical cation (m/z 128) and subsequent fragmentation of the quinoline ring.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic and spectrometric data for a solid organic compound like **8-quinolineboronic acid**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Procedure:
 - Sample Preparation: Accurately weigh approximately 5-10 mg of **8-quinolineboronic acid** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm

NMR tube. Ensure the sample is fully dissolved.

- Instrument Setup: Insert the sample into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse angle, a spectral width of ~ 16 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required.
- Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ^1H NMR signals and reference the chemical shifts to the residual solvent peak (e.g., DMSO- d_6 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

2. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
- Procedure (using KBr Pellet Method):
 - Sample Preparation: Grind a small amount (~ 1 -2 mg) of **8-quinolineboronic acid** with ~ 100 -200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.
 - Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum over a typical range of 4000 - 400 cm^{-1} .

- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

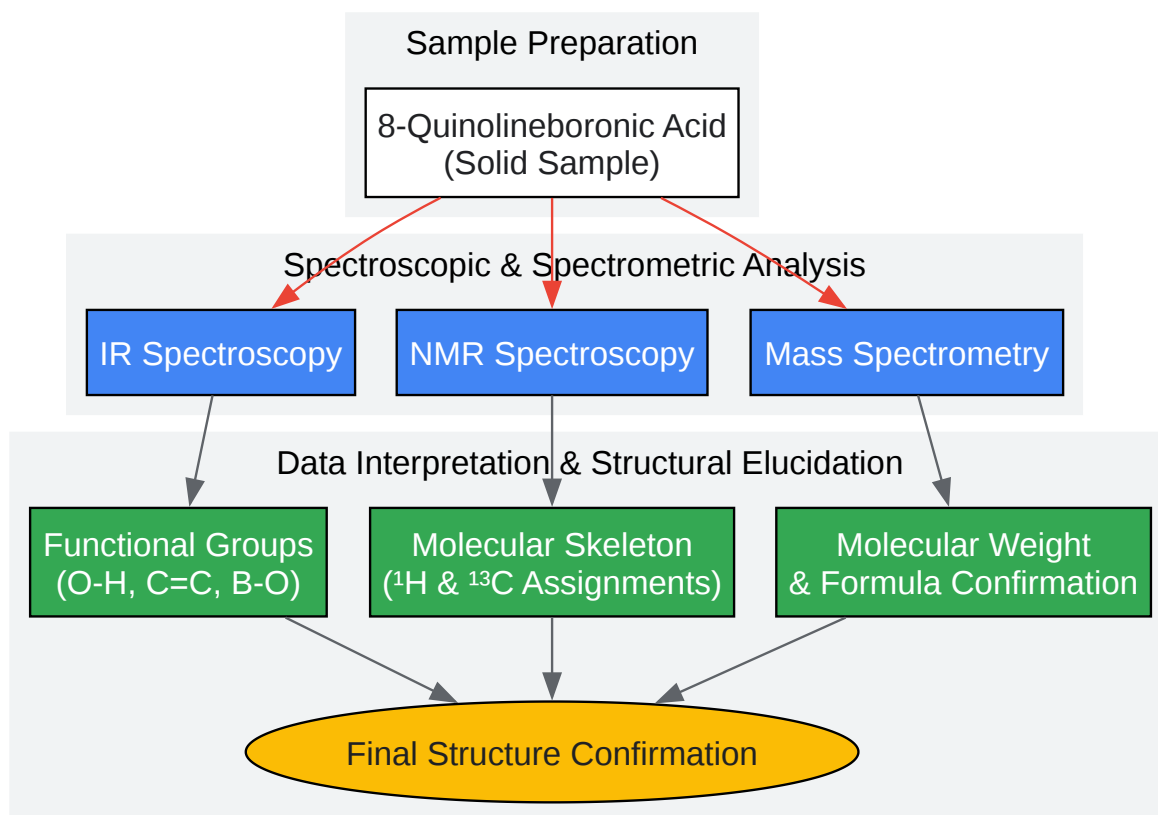
3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).
- Procedure (using ESI for accurate mass):
 - Sample Preparation: Prepare a dilute solution of **8-quinolineboronic acid** (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to optimal values for the analyte.
 - Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$). Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500). For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer is used to obtain accurate mass measurements.
 - Data Analysis: Identify the molecular ion peak ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$) to confirm the molecular weight. Analyze the fragmentation patterns to gain further structural information.

Mandatory Visualization: Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of **8-quinolineboronic acid** using the described spectroscopic techniques.

Workflow for Spectroscopic Characterization of 8-Quinolineboronic Acid



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Caption: Workflow for the characterization of **8-Quinolineboronic acid**.

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- To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 8-Quinolineboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050118#spectroscopic-data-nmr-ir-mass-spec-of-8-quinolineboronic-acid]

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